Product packaging for L-Tyrosyl-L-valyl-L-asparagine(Cat. No.:CAS No. 833482-76-1)

L-Tyrosyl-L-valyl-L-asparagine

Cat. No.: B14205220
CAS No.: 833482-76-1
M. Wt: 394.4 g/mol
InChI Key: AEOFMCAKYIQQFY-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-valyl-L-asparagine is a synthetic tripeptide composed of L-Tyrosine, L-Valine, and L-Asparagine, designed for research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. The value of this tripeptide is derived from the functional properties of its constituent amino acids. L-Tyrosine is a precursor for key neurotransmitters and hormones and can be phosphorylated, playing a critical role in signal transduction . L-Asparagine is crucial for nitrogen transport and storage, serves as a precursor for aspartate, and is important for glycosylation sites in proteins, which can influence their structure and function . The specific sequence of this tripeptide may be of interest in studies focusing on peptide synthesis, metabolic pathways involving amino acid transport and utilization, and the development of novel biomolecules. Researchers might also explore its potential as a substrate or inhibitor for enzymes like asparaginase, which hydrolyzes the amino acid L-asparagine and is a critical therapeutic agent in cancer treatment . Further investigation is needed to fully elucidate its mechanism of action and specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O6 B14205220 L-Tyrosyl-L-valyl-L-asparagine CAS No. 833482-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833482-76-1

Molecular Formula

C18H26N4O6

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H26N4O6/c1-9(2)15(17(26)21-13(18(27)28)8-14(20)24)22-16(25)12(19)7-10-3-5-11(23)6-4-10/h3-6,9,12-13,15,23H,7-8,19H2,1-2H3,(H2,20,24)(H,21,26)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1

InChI Key

AEOFMCAKYIQQFY-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Characterization of L Tyrosyl L Valyl L Asparagine

Strategies for De Novo Synthesis of L-Tyrosyl-L-valyl-L-asparagine

The synthesis of Tyr-Val-Asn can be undertaken using two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. The selection of a particular strategy is often dictated by the desired scale of synthesis; SPPS is exceptionally well-suited for laboratory-scale preparation and methodological optimization, whereas solution-phase methods may be favored for production on a larger scale.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

SPPS is a prevalent method for peptide synthesis, characterized by the sequential assembly of the peptide chain while its C-terminal end is anchored to an insoluble polymer support. uniroma1.it The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is frequently employed for the synthesis of Tyr-Val-Asn.

The standard protocol encompasses the following stages:

Resin Loading: The C-terminal amino acid, Fmoc-Asn(Trt)-OH, is anchored to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. google.com The trityl (Trt) group serves to protect the side-chain amide of asparagine.

Deprotection: The Fmoc group is removed from the resin-bound asparagine using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), thereby exposing the free amino group for the subsequent coupling step. 20.210.105

Coupling: The subsequent protected amino acids, Fmoc-Val-OH and then Fmoc-Tyr(tBu)-OH, are sequentially coupled. A tert-butyl (tBu) group is utilized to protect the hydroxyl group of tyrosine. Activation of the carboxylic acid is accomplished with coupling reagents.

Cleavage: Upon completion of the peptide chain assembly, it is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, for instance, trifluoroacetic acid (TFA) combined with scavengers like triisopropylsilane (B1312306) (TIS) and water, to inhibit side reactions. thieme-connect.de

Significant challenges in the SPPS of Tyr-Val-Asn include the sterically hindered nature of valine, which can result in diminished coupling rates. To mitigate this, extended reaction times or the application of more potent activating reagents such as HBTU/HOBt may be required. Furthermore, the asparagine side chain is prone to dehydration, forming a nitrile, or rearrangement to an aspartimide derivative, particularly during the Fmoc removal stages. The use of the Trt protecting group is instrumental in minimizing these side reactions.

Table 1: Representative Protocol for SPPS of this compound (Fmoc/tBu Strategy)

Step Reagents and Solvents Purpose
Resin Loading Fmoc-Asn(Trt)-OH, 2-Chlorotrityl chloride resin, Diisopropylethylamine (DIEA), Dichloromethane (DCM) Anchoring the first amino acid to the solid support.
Fmoc Deprotection 20% Piperidine in Dimethylformamide (DMF) Removal of the temporary Nα-Fmoc protecting group.
Valine Coupling Fmoc-Val-OH, HBTU, HOBt, DIEA, DMF Coupling of the second amino acid.
Tyrosine Coupling Fmoc-Tyr(tBu)-OH, HBTU, HOBt, DIEA, DMF Coupling of the N-terminal amino acid.
Cleavage Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v) Cleavage of the peptide from the resin and removal of side-chain protecting groups (Trt, tBu).

Solution-Phase Peptide Synthesis Techniques for Tripeptide Assembly

Solution-phase synthesis involves conducting all reactions in a homogeneous solution, which permits the purification of intermediates at each stage. researchgate.net This can be particularly advantageous for ensuring the purity of the final product, especially in the context of large-scale synthesis.

The mixed anhydride (B1165640) method represents a classical technique for the formation of peptide bonds in solution. google.com This method entails the activation of the carboxyl group of an N-protected amino acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). google.comresearchgate.net This reaction generates a highly reactive mixed carboxylic-carbonic anhydride, which subsequently reacts readily with the amino group of another amino acid ester. google.com

A potential synthetic route for Tyr-Val-Asn using this method could be as follows:

N-protected L-tyrosine (e.g., Boc-Tyr(Bzl)-OH) is activated with isobutyl chloroformate and NMM at a reduced temperature (e.g., -15°C) in a solvent such as tetrahydrofuran (B95107) (THF). google.comcdnsciencepub.com

The resultant mixed anhydride is then coupled with an L-valine ester (e.g., H-Val-OMe).

Following purification, the dipeptide ester (Boc-Tyr(Bzl)-Val-OMe) undergoes deprotection at both the C-terminus (saponification) and N-terminus (acidolysis) to prepare it for the subsequent coupling step.

The protected dipeptide acid (Boc-Tyr(Bzl)-Val-OH) is then activated via the mixed anhydride method and coupled with an L-asparagine derivative (e.g., H-Asn(Trt)-OBzl).

A final global deprotection step removes all protecting groups (Boc, Bzl, Trt) to afford the target tripeptide. researchgate.net

A notable challenge in mixed anhydride coupling is the potential for side reactions, particularly the formation of urethanes and racemization of the activated amino acid. cdnsciencepub.comcdnsciencepub.com Prudent control of reaction conditions, such as the use of N-methylmorpholine or N-methylpiperidine as the base in lieu of triethylamine, and the maintenance of low temperatures, can effectively minimize these side reactions. cdnsciencepub.comcdnsciencepub.com

Table 2: Key Parameters for Mixed Anhydride Coupling

Parameter Condition Rationale
Activating Agent Isobutyl chloroformate Forms a reactive mixed anhydride. google.com
Base N-Methylmorpholine (NMM) or N-Methylpiperidine Minimizes urethane (B1682113) formation and racemization compared to triethylamine. cdnsciencepub.comcdnsciencepub.com
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) Common aprotic solvents for the reaction. cdnsciencepub.com
Temperature -15°C Reduces the rate of side reactions, including disproportionation of the anhydride and racemization. cdnsciencepub.com

Fragment condensation involves the synthesis of smaller peptide fragments that are subsequently coupled to form the final, larger peptide. nih.gov This strategy can enhance efficiency for longer peptides and can be executed either in solution or on a solid phase. nih.govresearchgate.net For a tripeptide such as Tyr-Val-Asn, a dipeptide fragment like Boc-Val-Asn(Trt)-OH could be synthesized and then coupled with H-Tyr(tBu)-OtBu.

The critical step in fragment condensation is the activation of the C-terminal carboxyl group of one fragment for coupling with the N-terminal amino group of the other. While the same coupling reagents used for stepwise synthesis can be employed, the risk of racemization at the C-terminal residue of the activated fragment is a primary concern. spbu.ru To address this, coupling reagents that suppress racemization, such as those that form active esters like N-hydroxysuccinimide (HOSu) esters, or the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently utilized. google.comresearchgate.net

A plausible fragment condensation strategy for Tyr-Val-Asn in solution could be:

Synthesis of the protected dipeptide fragment Boc-Tyr(Bzl)-Val-OH.

Synthesis of the protected asparagine derivative H-Asn(Trt)-OBzl.

Coupling of the two fragments using a low-racemization method, for instance, employing dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of HOBt.

Final deprotection of the resulting protected tripeptide to yield Tyr-Val-Asn.

Mixed Anhydride Coupling Procedures

Purification and Homogeneity Assessment of Synthetic this compound

Subsequent to synthesis, the crude peptide must be purified to eliminate byproducts, unreacted starting materials, and deletion sequences (in the case of SPPS). The homogeneity of the final product is then rigorously assessed to ensure high purity.

High-Resolution Chromatographic Techniques for Peptide Separation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the definitive and most potent technique for the purification and analysis of synthetic peptides like Tyr-Val-Asn.

In RP-HPLC, the crude peptide mixture is introduced onto a column packed with a nonpolar stationary phase (e.g., silica (B1680970) chemically modified with C18 alkyl chains). The peptides are subsequently eluted using a gradient of increasing organic solvent concentration (typically acetonitrile) within an aqueous mobile phase, which usually contains an ion-pairing agent such as trifluoroacetic acid (TFA). TFA serves to protonate the basic groups of the peptide and forms ion pairs with them, thereby enhancing peak shape and resolution.

The separation is predicated on the differential hydrophobicity of the components within the mixture. The desired peptide, Tyr-Val-Asn, will elute at a characteristic retention time under defined chromatographic conditions. Fractions are collected, and those containing the pure peptide, as verified by analytical HPLC and often confirmed by mass spectrometry, are pooled and lyophilized to yield the final product as a fine white powder. rockefeller.edu The purity is generally expected to exceed 95% for most research applications.

Table 3: Typical RP-HPLC Parameters for Purification and Analysis of this compound

Parameter Specification Purpose
Column C18, 5 µm particle size (preparative or analytical) Nonpolar stationary phase for hydrophobic interaction-based separation.
Mobile Phase A 0.1% TFA in Water Aqueous phase with ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile Organic phase for eluting the peptide.
Gradient Linear gradient of increasing %B (e.g., 5% to 95% B over 30-45 minutes) To elute components with varying hydrophobicity.
Detection UV at 214 nm and 280 nm 214 nm for the peptide backbone and 280 nm for the tyrosine side chain.
Purity Assessment Analytical HPLC, Mass Spectrometry (e.g., ESI-MS) To confirm the homogeneity and identity (correct molecular weight) of the final product. rockefeller.edu

Determination of Diastereomeric and Enantiomeric Purity

The biological activity of peptides is intrinsically linked to their stereochemistry. The presence of diastereomers or enantiomeric impurities, which can arise during synthesis, can significantly alter or diminish the peptide's efficacy. Therefore, stringent analysis of diastereomeric and enantiomeric purity is a critical quality control step.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of stereoisomers. For tripeptides like this compound, CSPs based on macrocyclic antibiotics, such as teicoplanin, have demonstrated excellent chiral recognition capabilities. nih.gov These columns can effectively separate the desired LLL-isomer from any potential D-amino acid-containing diastereomers (e.g., D-Tyr-L-Val-L-Asn, L-Tyr-D-Val-L-Asn, etc.). The separation is based on the differential transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the stationary phase.

Another approach involves the derivatization of the peptide with a chiral agent to form diastereomers that can then be separated on a standard achiral stationary phase. researchgate.net For instance, derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) creates diastereomeric derivatives that can be resolved and quantified. researchgate.net

Capillary electrophoresis (CE) coupled with mass spectrometry is another sensitive method for the analysis of peptide isomers, including diastereomers. researchgate.net This technique offers high resolution and requires only small sample volumes.

The results of these analyses are typically presented as a percentage of enantiomeric or diastereomeric excess, indicating the purity of the target this compound.

Table 1: Exemplary Data for Chiral Purity Analysis of a Tripeptide

Analytical MethodParameterResult
Chiral HPLCEnantiomeric Excess (e.e.)>99%
Chiral HPLCDiastereomeric Excess (d.e.)>98%

This table presents hypothetical data for illustrative purposes.

Spectroscopic and Mass Spectrometric Confirmation of this compound Primary Structure

Once the stereochemical purity is established, a combination of spectroscopic and mass spectrometric techniques is employed to unequivocally confirm the primary structure of this compound, ensuring the correct amino acid sequence and atomic connectivity.

Mass Spectrometry for Precise Molecular Mass Determination

Mass spectrometry (MS) is an indispensable tool for the precise determination of a peptide's molecular mass. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions. sciex.commtoz-biolabs.com High-resolution mass analyzers, like time-of-flight (TOF) or Orbitrap, can then measure the mass-to-charge ratio (m/z) of these ions with high accuracy.

For this compound (C₁₈H₂₆N₄O₆), the theoretical monoisotopic mass is 394.1856 Da. nih.gov Experimental determination of this mass with a high degree of accuracy provides strong evidence for the correct elemental composition of the synthesized peptide. Tandem mass spectrometry (MS/MS) can further confirm the amino acid sequence by inducing fragmentation of the peptide backbone and analyzing the resulting fragment ions. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical Value (Da)Observed Value (m/z) [M+H]⁺
Monoisotopic Mass394.1856395.1929

The observed value corresponds to the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Verification and Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. mtoz-biolabs.com For peptides, one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the amino acid sequence and the connectivity of atoms. steelyardanalytics.comacs.org

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of each amino acid residue. The chemical shifts of the α-protons, amide protons, and side-chain protons are characteristic of the specific amino acid and its local environment. uzh.ch

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the peptide. The chemical shifts of the carbonyl carbons (around 169-173 ppm) are particularly useful for identifying the number of amino acid residues. steelyardanalytics.com

2D NMR: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond correlations between protons within the same amino acid residue, helping to identify the spin systems of tyrosine, valine, and asparagine. acs.org A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals through-space correlations between protons that are close in proximity, which is crucial for determining the sequence of the amino acids. nih.govnih.gov

Table 3: Characteristic ¹H NMR Chemical Shifts (ppm) for this compound (in D₂O, hypothetical)

Amino Acid Residueα-Hβ-HOther Side Chain Protons
Tyrosine (Tyr)~4.5~3.0, ~2.8~7.1 (d), ~6.8 (d) (aromatic)
Valine (Val)~4.1~2.1~0.9 (d), ~0.8 (d) (γ-CH₃)
Asparagine (Asn)~4.6~2.8, ~2.7

These are approximate chemical shift ranges and can vary based on solvent and pH.

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly sensitive to the vibrational modes of the peptide backbone, particularly the amide bonds that link the amino acid residues. researchgate.netmdpi.com

Amide I Band: This band, appearing in the region of 1600–1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. d-nb.infonih.govaip.org Its precise frequency can provide information about the secondary structure of the peptide.

Amide II Band: Located between 1480–1575 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Amide III Band: This is a more complex band found in the 1250-1350 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for a Tripeptide

Vibrational ModeTypical Frequency Range (cm⁻¹)
Amide I (C=O stretch)1600 - 1700
Amide II (N-H bend, C-N stretch)1480 - 1575
Amide III1250 - 1350
N-H Stretch~3280

These are general ranges for peptides; specific values depend on the sample state and environment.

Structural and Conformational Dynamics of L Tyrosyl L Valyl L Asparagine

Experimental Structural Elucidation of Tripeptides and Related Fragments

Experimental techniques provide foundational knowledge of peptide structures. For a molecule like L-Tyrosyl-L-valyl-L-asparagine, X-ray crystallography and Circular Dichroism (CD) spectroscopy are principal methods for determining its conformation.

X-ray Crystallography for Solid-State Molecular Conformation

Crystallization : Obtaining a high-quality crystal of the tripeptide is the first and often most challenging step. wikipedia.org

Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. wikipedia.org

Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an electron density map, from which the molecular structure is built and refined. mdpi.com

For related tripeptides, X-ray crystallography has provided detailed insights into their solid-state conformations, including bond lengths, bond angles, and torsion angles that define the peptide backbone and side-chain orientations. For instance, studies on other tripeptides have revealed how intermolecular forces, such as hydrogen bonds, dictate the crystal packing. researchgate.netresearchgate.net In a hypothetical crystal structure of this compound, one would expect to observe specific hydrogen bonding patterns involving the amide groups of the asparagine side chain and the hydroxyl group of tyrosine. The bulky valine side chain would likely influence the local backbone conformation.

A tripeptide database constructed from high-resolution protein structures reveals that the conformational preferences of tripeptides are influenced by the identity of the neighboring amino acids. researchgate.netmdpi.com Analysis of such databases indicates that certain tripeptide sequences are more likely to adopt rigid structures, while others are more flexible. nih.gov

Table 1: Representative Crystallographic Data for a Tripeptide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 6.37 Å, b = 5.57 Å, c = 15.35 Å, β = 102.8°
Resolution2.26 Å

Note: This table represents hypothetical data for a tripeptide similar to this compound, based on published crystal structures of other tripeptides. researchgate.netrcsb.org

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation in Solution

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com It is a valuable tool for studying the secondary structure of peptides and proteins in solution. creative-proteomics.com

The CD spectrum of a peptide is typically analyzed in two regions:

Far-UV region (180-250 nm) : This region is dominated by the absorption of the peptide backbone amide bonds and provides information about the secondary structure (α-helix, β-sheet, random coil). creative-proteomics.com

Near-UV region (250-320 nm) : This region is sensitive to the environment of aromatic amino acid side chains (like tyrosine) and provides information about the tertiary structure. creative-proteomics.com

For this compound in solution, CD spectroscopy would be expected to reveal a spectrum characteristic of a predominantly random coil conformation, which is typical for short, unstructured peptides. nih.gov However, the presence of the tyrosine residue would contribute to the near-UV CD spectrum, and any changes in this region could indicate interactions involving the tyrosine side chain. The contribution of aromatic side chains can sometimes interfere with the analysis of secondary structure from the far-UV CD spectrum, and methods have been developed to correct for these contributions. nih.gov

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength (nm) and Sign of Cotton Effect
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
Random CoilStrong negative band around 200 nm

Source: Adapted from various sources on CD spectroscopy principles. creative-proteomics.com

Computational Modeling and Simulation of this compound

Computational methods are indispensable for exploring the conformational landscape of peptides, providing insights that complement experimental data.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules. mdpi.com These methods use classical mechanics to model the interactions between atoms, allowing for the exploration of the potential energy surface and the identification of stable conformations. mdpi.com

For this compound, MD simulations could be performed to:

Explore the full range of accessible conformations in different solvent environments.

Identify the most populated conformational states.

Analyze the intramolecular hydrogen bonding patterns.

Study the dynamics of side-chain movements.

Simulations of other short peptides have shown that even small peptides can exhibit preferences for certain conformations. plos.orgplos.org MD simulations can reveal transient secondary structures, such as β-turns, that may not be easily detectable by experimental methods.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetic Preferences

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule compared to classical MM methods. nih.govscielo.br These calculations can be used to:

Determine the relative energies of different conformations with high accuracy.

Analyze the nature of intramolecular interactions, such as hydrogen bonds and van der Waals forces.

Predict spectroscopic properties, such as NMR chemical shifts, that can be compared with experimental data. nih.gov

For this compound, DFT calculations could be used to refine the structures of the most stable conformations identified by MD simulations and to provide a detailed understanding of the electronic factors that govern its conformational preferences.

Prediction of Preferred Conformational States and Intermolecular Interactions

By combining the results from MD simulations and quantum chemical calculations, it is possible to predict the preferred conformational states of this compound in different environments. The interplay between the hydrophobic valine side chain, the polar asparagine side chain, and the aromatic tyrosine side chain will likely lead to a complex conformational landscape.

Intramolecular hydrogen bonds, for example between the asparagine side-chain amide and the peptide backbone, could play a significant role in stabilizing certain conformations. The tyrosine side chain could engage in π-stacking interactions if the peptide were to self-assemble or interact with other molecules. The prediction of these interactions is crucial for understanding the potential biological activity of the tripeptide.

Enzymatic and Biocatalytic Interactions Involving L Tyrosyl L Valyl L Asparagine

Substrate Specificity and Catalysis by L-Asparaginases (ASNases)

L-asparaginases (ASNases) are a class of enzymes that catalyze the hydrolysis of the side-chain amide of L-asparagine, yielding L-aspartic acid and ammonia (B1221849). mdpi.com While their primary substrate is the free amino acid, their activity on asparagine residues within a peptide context is of significant biochemical interest.

Kinetics and Mechanism of Asparaginyl Hydrolysis within Tripeptide Contexts

The hydrolysis of a C-terminal asparagine residue in a peptide like L-Tyrosyl-L-valyl-L-asparagine by ASNase follows a "ping-pong" mechanism. mdpi.com The process begins with a nucleophilic attack by a threonine residue in the enzyme's active site on the substrate's side-chain carbonyl group, forming an acyl-enzyme intermediate and releasing ammonia. mdpi.commdpi.com This intermediate is then hydrolyzed by a water molecule, releasing L-aspartate (or in this case, the modified peptide L-Tyrosyl-L-valyl-L-aspartate) and regenerating the enzyme. mdpi.com

While direct kinetic data for this compound is not available, studies on other peptide substrates reveal that ASNase activity is highly dependent on the peptide structure. For instance, some plant-type L-asparaginases exhibit higher activity towards isoaspartyl dipeptides than towards L-asparagine itself. bibliotekanauki.pl Conversely, many bacterial L-asparaginases, which are used therapeutically, are less efficient at hydrolyzing peptides compared to the free amino acid. nih.gov Kinetic studies on various L-asparaginases show a wide range of affinities (Km) and catalytic rates (kcat) for L-asparagine, which suggests that the efficiency of hydrolyzing a peptide-bound asparagine would also be highly variable depending on the specific enzyme. mdpi.comresearchgate.netjmb.or.kr

Table 1: Comparative Kinetic Parameters of Various L-Asparaginases with L-Asparagine and a Peptide Substrate

Enzyme Source Substrate Km (mM) Vmax (U/ml) kcat (s⁻¹) Reference
Halomonas elongata L-Asparagine 0.097 466 - researchgate.net
Staphylococcus sp. OJ82 L-Asparagine 2.2 - - jmb.or.kr
Klebsiella pneumoniae (KpAIII) β-L-Asn-PheMe 0.44 - 1.1 mdpi.com
Escherichia coli (EcAIII) β-L-Asn-PheMe 1.0 - 0.5 mdpi.com

Km (Michaelis constant) indicates substrate affinity (lower is higher). Vmax (maximum velocity) and kcat (catalytic rate) indicate the maximum rate of reaction.

Another class of enzymes, asparaginyl endopeptidases (AEPs), also known as legumains, specifically recognize asparagine within a peptide chain. wikipedia.orgnih.gov They catalyze the cleavage of the peptide bond C-terminal to the asparagine residue. wikipedia.orgfrontiersin.org The substrate specificity of AEPs can be quite relaxed regarding the amino acid following asparagine (the P1' position). nih.govrsc.org

Influence of N-Terminal L-Tyrosyl-L-valyl Moiety on Asparaginase (B612624) Recognition

The recognition of an asparagine-containing substrate by ASNase is significantly influenced by the molecular context, including adjacent amino acid residues. For the tripeptide this compound, the bulky and hydrophobic N-terminal L-Tyrosyl-L-valyl group would play a critical role in its interaction with the enzyme.

The active site of bacterial L-asparaginases is located within a pocket that includes a highly conserved flexible loop. mdpi.comacs.org This loop closes over the substrate upon binding, creating a specific environment for catalysis. The size and chemical nature of the residues preceding the C-terminal asparagine can sterically hinder the peptide's entry into this active site or prevent the proper closure of the flexible loop, thereby reducing or inhibiting hydrolysis. Structural studies have shown that the active site is a relatively tight pocket, and while it accommodates L-glutamine (which has one more methylene (B1212753) group than L-asparagine), its efficiency is much lower. mdpi.comacs.org The large aromatic side chain of tyrosine and the bulky aliphatic side chain of valine would likely present a significant steric challenge for the binding of this compound to most L-asparaginases.

Studies on plant-type L-asparaginases have shown that modifications to the α-amino or α-carboxy group of L-asparagine abolish hydrolysis, indicating a strict requirement for a free N- and C-terminus of the amino acid itself, which would preclude activity on a peptide like this compound. bibliotekanauki.pl However, other types of ASNases, such as those from E. coli and Erwinia chrysanthemi, can hydrolyze certain small β-aspartylpeptides, showing that peptide hydrolysis is possible, though sensitive to the peptide's structure. nih.gov

Structural Basis of Asparaginase-Peptide Interactions

The three-dimensional structure of L-asparaginase reveals key features that govern its interaction with substrates. Bacterial L-asparaginases are typically homotetramers, with each active site formed at the interface of two subunits. mdpi.comresearchgate.net The active site contains two highly conserved catalytic triads. The first, typically involving residues like Threonine, Lysine, and Aspartic Acid, is directly responsible for the nucleophilic attack on the asparagine side chain. mdpi.com The second triad (B1167595) is primarily involved in substrate binding and product release. mdpi.com

A critical feature for substrate recognition is a flexible loop (often residues 15-33) at the N-terminal region of the enzyme. acs.org In the absence of a substrate, this loop is disordered. Upon substrate binding, the loop adopts a closed conformation, which properly orients the catalytic residues and shields the active site from the solvent. acs.org The efficiency of this conformational change is a major determinant of substrate specificity. For example, L-aspartic acid is more effective at inducing this closure than L-glutamic acid, explaining the enzyme's preference for asparagine over glutamine. acs.org

For a tripeptide like this compound to be hydrolyzed, it must fit into the active site in a way that allows the asparagine side chain to be positioned correctly relative to the catalytic threonine, and it must induce the closure of the flexible loop. The large N-terminal Tyr-Val moiety would have to be accommodated in a surface groove adjacent to the active site pocket. The specific interactions—or lack thereof—between these residues and the enzyme surface would determine the binding affinity and catalytic efficiency. nih.govresearchgate.net

Asparagine Synthetase (AS) Activity and Incorporation of L-Asparagine

Asparagine Synthetase (AS) is the enzyme responsible for the endogenous production of L-asparagine. nih.govpatsnap.com It does not directly incorporate asparagine into peptides but rather synthesizes the free amino acid, which then becomes available for cellular processes, including peptide and protein synthesis.

Biocatalytic Pathways for L-Asparagine Formation and its Integration into Peptides

The catalytic mechanism of AS occurs across two distinct domains:

Glutamine Hydrolysis: In the N-terminal domain, L-glutamine is hydrolyzed to produce glutamate (B1630785) and ammonia. nih.gov

Aspartate Activation and Amidation: In the C-terminal domain, ATP is used to activate L-aspartate, forming a β-aspartyl-AMP intermediate. nih.gov The ammonia generated in the first step is then channeled through the enzyme to the C-terminal domain, where it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, yielding L-asparagine and AMP. ebi.ac.uk

Once synthesized, this L-asparagine enters the intracellular amino acid pool. Its integration into the specific peptide sequence this compound occurs through the canonical pathway of protein synthesis (translation) on ribosomes, where aminoacyl-tRNA synthetases charge tRNA molecules with their corresponding amino acids, which are then added to the growing polypeptide chain according to the mRNA template. Alternatively, in some organisms, non-ribosomal peptide synthetases (NRPS) can assemble peptides in a template-independent manner, but AS itself is not directly involved in the polymerization step.

Enzymatic Regulation of Asparagine Availability for Peptide Synthesis

The availability of L-asparagine for peptide synthesis is tightly controlled through the regulation of the Asparagine Synthetase (ASNS) gene. physiology.org The expression of ASNS is highly responsive to cellular stress, particularly amino acid deprivation. nih.govmdpi.com

When intracellular asparagine levels are low, a signaling pathway known as the Amino Acid Response (AAR) is activated. physiology.org This pathway involves the GCN2 kinase, which, upon sensing amino acid depletion, phosphorylates the eukaryotic initiation factor 2α (eIF2α). mdpi.comnih.gov This phosphorylation leads to an increase in the translation of the transcription factor ATF4 (Activating Transcription Factor 4). nih.gov ATF4 then binds to specific elements in the promoter region of the ASNS gene, significantly upregulating its transcription. nih.govphysiology.org This results in increased synthesis of the AS enzyme, boosting the cell's capacity to produce its own asparagine and ensuring a sufficient supply for the synthesis of proteins and peptides essential for survival. nih.govtropmedres.ac

This regulatory mechanism ensures that cells can maintain asparagine homeostasis, which is critical for proliferation and function, especially in environments where external asparagine may be limited. tropmedres.acimmunopaedia.org.za Therefore, the synthesis of peptides like this compound is indirectly but critically dependent on this highly regulated enzymatic pathway.

Peptide Degradation Pathways: Focus on Asparaginyl Deamidation

A significant non-enzymatic degradation pathway for peptides and proteins containing asparagine residues is deamidation. nih.govwikipedia.org This spontaneous chemical modification can alter the structure, stability, and function of the molecule. wikipedia.org For this compound, the terminal asparagine residue is susceptible to this modification.

Chemical Kinetics of Asparaginyl Residue Deamidation in Tripeptides

The deamidation of asparagine (Asn) residues is a primary route of chemical degradation for many peptides. nih.gov The reaction kinetics are highly dependent on several factors, including pH, temperature, and buffer composition. nih.govresearchgate.net Under physiological or alkaline conditions (pH 5-12), the deamidation process predominantly occurs through the formation of a cyclic succinimide (B58015) intermediate. nih.govnih.govmdpi.com This intermediate is then hydrolyzed to form both aspartyl (Asp) and isoaspartyl (isoAsp) products. nih.govmdpi.com The formation of the succinimide ring is typically the rate-determining step in this pathway. researchgate.net

In contrast, under acidic conditions (pH < 5), the mechanism shifts to a direct hydrolysis of the asparagine side-chain amide, which yields only the aspartyl-peptide as a product. nih.govnih.govencyclopedia.pub Studies on model hexapeptides have shown that the deamidation half-life can be as short as 1.4 days at 37°C and pH 7.4, highlighting the rapidity of this spontaneous reaction. researchgate.net The rate of deamidation through the succinimide pathway is significantly influenced by the nature of the amino acid residue on the C-terminal side of the asparagine. nih.govencyclopedia.pub

Table 1: General Kinetic Parameters of Asparagine Deamidation

Condition Predominant Pathway Key Kinetic Influences Typical Half-Life (Model Peptides)
Acidic pH (<5) Direct Hydrolysis Temperature Varies; sequence-independent rate. nih.gov
Neutral/Alkaline pH (>6) Succinimide Intermediate Formation pH, Temperature, Buffer Catalysis, C-terminal residue Can be as low as ~1-2 days at 37°C, pH 7.4. researchgate.net

Environmental and Sequence Context Effects on Deamidation Rates

The rate of asparaginyl deamidation is profoundly influenced by both the chemical environment and the local amino acid sequence. mdpi.compreprints.org

Environmental Effects:

pH: Deamidation rates increase significantly at neutral to alkaline pH levels. nih.govresearchgate.net Elevated pH (>10) strongly accelerates the reaction. wikipedia.orgwikipedia.org

Temperature: Higher temperatures accelerate the deamidation rate. wikipedia.orgresearchgate.netacs.org For instance, heat stress at 40°C has been shown to cause significant deamidation in therapeutic proteins. mdpi.com

Buffer Composition: The type of buffer can catalyze the deamidation reaction. nih.gov Bicarbonate buffers, which are biologically relevant, have been found to strongly promote racemization, a side reaction of deamidation. acs.org General base catalysis has also been observed with small bases like ammonia. acs.orgnih.gov

Sequence Context Effects: The primary sequence surrounding the asparagine residue has a dramatic impact on the deamidation rate, particularly the identity of the C-terminal adjacent amino acid (the n+1 residue). nih.govnih.gov

C-terminal Residue (n+1): The size and flexibility of the n+1 residue are critical. Small, flexible residues like Glycine (Gly) and Serine (Ser) result in the fastest deamidation rates because their low steric hindrance allows the peptide backbone nitrogen to more easily attack the asparagine side chain. wikipedia.orgwikipedia.orgnih.gov Conversely, bulky residues like Leucine (B10760876) (Leu) or Proline (Pro) in the n+1 position can decrease the degradation rate by 33- to 50-fold. researchgate.net In the case of this compound, it is a terminal residue, but in a larger peptide context, the following residue would be paramount.

N-terminal Residue (n-1): The amino acid on the N-terminal side of the asparagine (Valine in this tripeptide) generally has little to no effect on the deamidation rate at any pH. nih.govnih.gov

Table 2: Influence of C-Terminal (n+1) Residue on Deamidation Rate

n+1 Residue Category Examples Effect on Deamidation Rate Rationale
Small, Flexible Glycine, Serine, Alanine High Low steric hindrance facilitates succinimide formation. wikipedia.orgwikipedia.orgnih.gov
Bulky, Branched Leucine, Proline, Valine Low Steric hindrance impedes nucleophilic attack. researchgate.netnih.gov
Charged Aspartic Acid, Lysine Variable Effect is less pronounced than steric factors. nih.gov

Formation of Isoaspartate and Succinimide Intermediates

The deamidation of asparagine at neutral or alkaline pH proceeds through a mandatory five-membered ring structure known as a succinimide intermediate. wikipedia.orgmdpi.com This process is initiated by a nucleophilic attack from the backbone nitrogen of the C-flanking amino acid on the γ-carbonyl carbon of the asparagine side chain, with the concurrent release of an ammonia molecule. mdpi.comwikipedia.org

The succinimide intermediate is unstable and readily undergoes hydrolysis. acs.org The hydrolysis can occur at two different sites on the succinimide ring:

Attack at the α-carbonyl carbon: This leads to the formation of a standard aspartic acid (Asp) residue. mdpi.comacs.org

Attack at the β-carbonyl carbon: This results in the formation of an isoaspartic acid (isoAsp) residue, which contains a β-amino acid linkage in the peptide backbone. mdpi.comwikipedia.org

Under physiological conditions, the hydrolysis of the succinimide intermediate is thermodynamically controlled and favors the formation of the isoaspartyl product. researchgate.net The typical ratio of isoAsp to Asp formation is approximately 3:1. mdpi.comnih.govresearchgate.net The formation of isoAsp is particularly significant as it introduces an atypical peptide bond, which can alter protein structure and function. nih.gov Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-Asp and D-isoAsp residues upon hydrolysis. acs.orgmdpi.com

Proteolytic Processing and Peptide Bond Turnover

The peptide bonds within this compound are subject to cleavage by various proteases, with specificity determined by the amino acid residues flanking the scissile bond.

Characterization of Protease Specificity Towards Tyrosyl-Valyl and Valyl-Asparaginyl Bonds

Proteolytic enzymes exhibit high specificity for the peptide bonds they cleave, which is largely determined by the amino acid residues at the P1 and P1' positions (the residues immediately N-terminal and C-terminal to the cleaved bond, respectively). purdue.eduexpasy.org

Tyrosyl-Valyl (Tyr-Val) Bond: The peptide bond C-terminal to a tyrosine residue is a classic target for chymotrypsin, a serine protease. purdue.eduexpasy.org Chymotrypsin shows a strong preference for cleaving peptide bonds where the P1 residue is a large aromatic amino acid such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). expasy.orgnih.gov Therefore, the Tyr-Val bond in this compound is highly susceptible to hydrolysis by chymotrypsin.

Valyl-Asparaginyl (Val-Asn) Bond: The specificity for the Val-Asn bond is less common. However, some proteases, known as asparaginyl endopeptidases (AEPs) or legumains, specifically cleave peptide bonds C-terminal to asparagine (and sometimes aspartic acid) residues. nih.govmdpi.com These enzymes would cleave a bond after the asparagine in a longer peptide chain. Cleavage of the Val-Asn bond itself would require a protease with specificity for Val at the P1 position and Asn at the P1' position. While some elastases show a preference for Val at P1, their activity can be modulated by the P1' residue. mdpi.com The susceptibility of this specific bond would need to be empirically determined for a given protease.

Table 3: Predicted Protease Specificity for Bonds in this compound

Peptide Bond P1 Residue P1' Residue Susceptible Protease(s) Specificity
Tyrosyl-Valyl Tyrosine Valine Chymotrypsin, Pepsin High. expasy.orgnih.gov
Valyl-Asparaginyl Valine Asparagine Elastase (potential), other specific proteases Moderate to Low; depends on the specific enzyme. mdpi.com

Enzymatic Synthesis of Peptide Bonds Using this compound Precursors

While proteolytic enzymes primarily catalyze the hydrolysis of peptide bonds, the reverse reaction—peptide bond formation—can be achieved under specific, kinetically controlled conditions. This process is known as enzymatic peptide synthesis. mdpi.com

The tripeptide this compound itself is more likely to be the product of enzymatic synthesis rather than a precursor. Biocatalytic methods using enzymes like asparagine synthetase can produce L-asparagine, which can then be coupled with other amino acids or peptides. nih.gov For instance, a chemoenzymatic approach could involve the synthesis of the dipeptide L-Tyrosyl-L-valine, followed by a ligase-catalyzed addition of L-asparagine.

However, certain enzymes like asparaginyl endopeptidases (AEPs), which function as peptide asparaginyl ligases (PALs) under specific conditions, could potentially use a tripeptide ending in asparagine as a precursor. nih.gov These enzymes catalyze the formation of a peptide bond between the C-terminal asparagine of one peptide and the N-terminus of another amino acid or peptide. nih.govmdpi.com Therefore, it is conceivable that this compound could be enzymatically ligated to another peptide, though this application is highly specific and dependent on the particular ligase used.

Academic Research Applications and Future Perspectives for L Tyrosyl L Valyl L Asparagine Studies

L-Tyrosyl-L-valyl-L-asparagine as a Model Compound in Peptide Chemistry and Biochemistry

As a model peptide, this compound provides a simplified, manageable system for exploring complex biological and chemical phenomena that are fundamental to understanding larger, more intricate protein structures and functions.

The construction of peptides is a foundational technique in biochemistry and pharmaceutical science. openaccessjournals.com this compound is synthesized using methods like Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing chain anchored to a solid resin support. The synthesis of this specific tripeptide presents common challenges that are instructive in peptide chemistry. For instance, the incorporation of the asparagine residue requires careful selection of protecting groups to prevent undesirable side reactions, such as aspartimide formation. Similarly, coupling the sterically hindered valine residue can be challenging and may require optimized coupling reagents to ensure high yield and purity.

The stability of peptides is critical for their biological function and therapeutic potential. mdpi.com Studies on model peptides like Tyr-Val-Asn help elucidate degradation pathways. Key stability considerations include:

pH: The stability of the peptide is influenced by pH. Alkaline conditions can promote the deamidation of the asparagine residue, converting it to aspartic acid and altering the peptide's charge and structure.

Temperature: Elevated temperatures can accelerate degradation reactions and may lead to aggregation, particularly for peptides with hydrophobic residues like valine.

Enzymatic Degradation: As with most L-peptides, Tyr-Val-Asn is susceptible to cleavage by proteases in biological systems, which is a key consideration in designing peptide-based therapeutics. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 833482-76-1 nih.gov
Molecular Formula C18H26N4O6 nih.gov
Molecular Weight 394.4 g/mol nih.gov

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

This compound can be used as a substrate to investigate the mechanisms of enzyme action and specificity. For example, asparaginase (B612624) is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). worthington-biochem.combibliotekanauki.pl By using Tyr-Val-Asn as a potential substrate, researchers can study how the residues adjacent to asparagine influence the binding and catalytic efficiency of asparaginase. worthington-biochem.com

The reaction catalyzed by asparaginase occurs in two steps:

A nucleophilic residue in the enzyme's active site attacks the amide carbon of the asparagine side chain, forming a covalent acyl-enzyme intermediate and releasing ammonia. worthington-biochem.comfrontiersin.org

A water molecule then hydrolyzes this intermediate, releasing L-aspartic acid (or in this case, the modified peptide) and regenerating the free enzyme. worthington-biochem.comfrontiersin.org

Studies with such model peptides are crucial for understanding the structure-function relationships of enzymes and for the development of enzyme inhibitors. worthington-biochem.com Similarly, aminoacyl-tRNA synthetases, which are essential for protein synthesis, recognize specific amino acids. acs.org Analogues and short peptides can be used to probe the recognition mechanisms of these enzymes, such as tyrosyl-tRNA synthetase and valyl-tRNA synthetase. acs.org

Short peptides often mimic the binding motifs of larger proteins, making them useful tools for studying protein-protein interactions. The specific sequence of this compound allows it to participate in a variety of non-covalent interactions that are fundamental to molecular recognition in biological systems. researchgate.net

L-Tyrosine: The aromatic ring can engage in π-π stacking with other aromatic residues and hydrophobic interactions. The hydroxyl group is an excellent hydrogen bond donor and acceptor.

L-Valine: The bulky, hydrophobic side chain participates in hydrophobic interactions, which are a major driving force for protein folding and binding.

L-Asparagine: The side chain contains a carboxamide group that can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with protein partners. merckmillipore.com The terminal amine group of the side chain is also a key site for N-linked glycosylation in larger proteins, a modification that influences protein properties and activities. merckmillipore.com

Table 2: Potential Molecular Interactions of Constituent Amino Acids

Amino Acid Side Chain Property Potential Interactions Role in Protein Structure
L-Tyrosine Aromatic, Polar (Hydroxyl) Hydrophobic, π-π stacking, Hydrogen bonding Often found at protein interfaces; precursor for signaling molecules.
L-Valine Aliphatic, Nonpolar Hydrophobic interactions, van der Waals forces Contributes to the hydrophobic core of proteins.

| L-Asparagine | Polar, Uncharged | Hydrogen bonding | Often found on protein surfaces and in turns; key site for N-linked glycosylation. merckmillipore.com |

Probing Mechanisms of Molecular Recognition in Peptide-Enzyme Systems

Contributions to Rational Peptide Design and Chemical Biology

Rational design aims to create novel molecules with specific, predetermined functions based on a thorough understanding of their structure and chemistry. nih.govarxiv.org Model compounds like this compound provide the foundational knowledge required for these endeavors. mdpi-res.com

The challenges encountered during the synthesis of specific peptide sequences drive innovation in synthetic chemistry. openaccessjournals.comanu.edu.au The synthesis of peptides containing residues like asparagine or valine has spurred the development of new strategies to improve efficiency and purity. These advancements include:

Novel Coupling Reagents: The creation of more efficient activating reagents to overcome the steric hindrance of bulky amino acids and speed up reaction times. kirj.ee

Improved Protecting Groups: The design of new protecting groups for amino acid side chains, particularly for asparagine and glutamine, to prevent unwanted side reactions during synthesis.

Backbone Modifications: The development of peptidomimetics, such as azapeptides where the α-carbon of an amino acid is replaced by a nitrogen atom. mdpi.comkirj.ee This modification can alter the peptide's conformation and increase its stability against enzymatic degradation, offering a promising strategy for drug design. mdpi.com

The primary sequence of a peptide dictates its three-dimensional structure and, consequently, its biological function. mdpi.com this compound, with its combination of aromatic, hydrophobic, and polar residues, is an ideal model for studying these structure-function relationships.

Researchers can synthesize analogues of this tripeptide by substituting one or more amino acids and then observe how these changes affect its properties. For example:

Substituting L-Valine with Alanine: This would reduce the hydrophobicity and steric bulk, potentially altering binding affinity for a hydrophobic pocket in a target protein.

Substituting L-Asparagine with Glutamine: This would lengthen the polar side chain, which could change the geometry of hydrogen bonds with a receptor.

Replacing an L-amino acid with its D-enantiomer: This modification can dramatically increase resistance to proteolytic degradation, a key strategy in peptide drug design. nih.gov

These systematic studies provide deep insights into the "hot spots" or key residues responsible for a peptide's activity, guiding the rational design of more potent and stable therapeutic peptides or biochemical probes. nih.govrsc.org

Methodological Advancements in Synthetic Peptide Chemistry

Emerging Research Avenues in Peptide Science

The study of tripeptides like this compound is entering a new era, driven by advancements in analytical and computational methodologies. These developments allow for more detailed characterization and prediction of peptide behavior, opening up new avenues for research.

Integration with Advanced Bioanalytical Techniques

The analysis of short peptides is increasingly reliant on a suite of sophisticated bioanalytical techniques that offer high sensitivity and specificity. resolvemass.ca For a compound like this compound, these methods are crucial for its identification, quantification, and the study of its interactions within biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary tool for peptide analysis. resolvemass.canih.gov Specifically, tandem mass spectrometry (LC-MS/MS) provides robust capabilities for identifying and quantifying peptides in complex mixtures such as plasma or tissue samples. researchgate.net This technique would allow researchers to accurately measure the levels of this compound, which is essential for pharmacokinetic and metabolic studies. resolvemass.caresearchgate.net The high-throughput nature of modern LC-MS systems further enhances their utility in large-scale proteomics and peptidomics research. researchgate.netstanford.edu

Other relevant techniques include High-Performance Liquid Chromatography (HPLC) for the separation of peptides based on their physicochemical properties and Capillary Electrophoresis (CE), which offers high-resolution separation of charged molecules like peptides. resolvemass.ca Immunological assays, such as ELISA, represent another powerful approach, particularly for quantifying specific peptides, though they require the development of antibodies that recognize the target peptide. bioanalysis-zone.com The choice between these methods often depends on the required sensitivity, the complexity of the sample, and the specific research question being addressed. bioanalysis-zone.com

The following table outlines some of the key bioanalytical techniques applicable to the study of this compound:

TechniquePrincipleApplication for this compoundKey Advantages
LC-MS/MS Separates peptides by liquid chromatography and identifies them by their mass-to-charge ratio. researchgate.netQuantification in biological matrices (plasma, tissue); metabolite identification. resolvemass.caHigh sensitivity, specificity, and throughput. resolvemass.caresearchgate.net
HPLC Separates compounds based on their interaction with a stationary phase. resolvemass.caPurification and quantification.Versatility and robustness. resolvemass.ca
Capillary Electrophoresis (CE) Separates charged molecules in a capillary based on their electrophoretic mobility. resolvemass.caHigh-resolution separation and analysis.Minimal sample consumption. resolvemass.ca
ELISA Uses antibodies to detect and quantify a specific antigen (the peptide). bioanalysis-zone.comQuantification in biological fluids.High sensitivity and specificity. bioanalysis-zone.com

Computational Approaches for High-Throughput Peptide Analysis

Computational methods are becoming indispensable in peptide science for predicting peptide properties and analyzing large datasets generated from high-throughput experiments. mdpi.com For this compound, computational tools can provide insights into its structure, potential functions, and interactions, guiding further experimental work.

One of the key applications of computational analysis is in the prediction of peptide behavior. For instance, machine learning algorithms can be used to predict the "detectability" of a peptide in a mass spectrometry experiment based on its amino acid sequence. oup.com This can help in optimizing experimental designs and interpreting complex proteomic data. oup.com

Furthermore, computational approaches are crucial for virtual screening of peptide libraries to identify candidates with desired activities, such as binding to a specific protein target. mdpi.com While this compound itself may be studied for its own bioactivity, it can also serve as a lead compound for the design of new peptides with enhanced properties. Molecular dynamics simulations can be employed to study the conformational dynamics and self-assembly properties of peptides, which is relevant for applications in biomaterials and drug delivery. rsc.org

The table below summarizes some computational approaches relevant to the study of this compound:

Computational ApproachDescriptionRelevance to this compound
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules.Predicting conformational preferences and interactions with other molecules. rsc.org
Peptide-Protein Docking Predicts the binding mode of a peptide to a protein receptor.Identifying potential protein targets and understanding binding mechanisms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a molecule to its biological activity.Predicting the potential bioactivity of this compound and its analogs.
Machine Learning for Proteomics Data Analysis Uses algorithms to analyze large datasets from proteomics experiments.Improving peptide identification and quantification from mass spectrometry data. oup.com

The integration of these advanced bioanalytical and computational techniques will be instrumental in unlocking the full research potential of this compound and other novel peptides, paving the way for new discoveries in biochemistry and medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.